3-(2-n-Butylthiophenyl)-1-propene
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Overview
Description
3-(2-n-Butylthiophenyl)-1-propene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-n-Butylthiophenyl)-1-propene typically involves the reaction of 2-n-butylthiophene with propenyl derivatives under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-5-nitro thiophene with propenyl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(2-n-Butylthiophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
3-(2-n-Butylthiophenyl)-1-propene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(2-n-Butylthiophenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can affect neuronal signaling and pain perception .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-n-Butylthiophene: A derivative with a butyl group attached to the thiophene ring.
3-(2-n-Butylthiophenyl)-1-propene: The compound of interest with a propenyl group attached to the thiophene ring.
Uniqueness
This compound is unique due to the presence of both a butyl and a propenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-butylsulfanyl-2-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18S/c1-3-5-11-14-13-10-7-6-9-12(13)8-4-2/h4,6-7,9-10H,2-3,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRYWIDBYGHSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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